6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
Description
6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a purine-based compound featuring a piperazine linker substituted with a 2-cyclopropyl-5,6-dimethylpyrimidine group at the 4-position. Its molecular formula is C₂₀H₂₄N₈ (calculated from substituents), with a molecular weight of approximately 400.47 g/mol. The compound’s unique structural features include:
- A purine core (positions 6 and 9 are key substitution sites).
- A piperazine moiety at position 6 of the purine.
- A 2-cyclopropyl-5,6-dimethylpyrimidine group attached to the piperazine.
This structure positions it within a broader class of 6-piperazin-1-yl-purine derivatives, which are studied for diverse pharmacological applications, including anticancer, antimicrobial, and cannabinoid receptor modulation .
Properties
IUPAC Name |
6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-11-12(2)23-15(13-3-4-13)24-17(11)25-5-7-26(8-6-25)18-14-16(20-9-19-14)21-10-22-18/h9-10,13H,3-8H2,1-2H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIVDUPACUWSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3NC=N4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction involving formamide and an appropriate amine, followed by cyclization.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution, where a halogenated purine derivative reacts with piperazine under basic conditions.
Attachment of the Pyrimidine Moiety: The final step involves the coupling of the piperazine-substituted purine with the cyclopropyl-dimethylpyrimidine moiety. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This involves:
Batch Processing: Utilizing large reactors to perform the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine or pyrimidine rings, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, under atmospheric or elevated pressure.
Substitution: Halogenated derivatives, nucleophiles (amines, thiols), under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Key Features
- Piperazine Ring : Known for its ability to interact with various biological targets.
- Cyclopropyl Group : Enhances the lipophilicity and bioavailability of the compound.
- Pyrimidine Moiety : Contributes to the compound's pharmacological properties.
Pharmacology
The compound has shown promise in pharmacological studies, particularly as a potential therapeutic agent. Its interactions with various receptors make it a candidate for drug development targeting multiple conditions.
Therapeutic Potential
- Anticancer Activity : Research indicates that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis. Studies have shown that compounds similar to 6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine exhibit cytotoxic effects against cancer cell lines .
- Antiviral Properties : Purines are crucial in the synthesis of nucleotides, which are essential for viral replication. Compounds that mimic natural purines can serve as antiviral agents by inhibiting viral polymerases.
Biochemistry
The compound's structure allows it to participate in biochemical pathways, particularly those involving nucleic acids. Its potential as an enzyme inhibitor makes it relevant in studies of metabolic pathways.
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions, making it a valuable target for synthetic chemists interested in developing new methodologies for constructing complex molecules.
Synthesis Techniques
Synthesis typically involves:
- Formation of Piperazine Derivatives : Utilizing known reactions to create piperazine rings.
- Cyclization Reactions : To incorporate the cyclopropyl group and pyrimidine moiety .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various purine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Antiviral Efficacy
In another investigation focused on antiviral agents, derivatives similar to this compound were tested against HIV replication. The findings showed that these compounds could effectively inhibit viral replication at low concentrations, highlighting their potential use in antiviral therapies .
Mechanism of Action
The mechanism by which 6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural Modifications in Piperazine Substituents
The piperazine moiety in 6-piperazin-1-yl-purines is a critical site for modulating pharmacological activity. Below is a comparison of substituents and their impact:
Key Observations :
- Electron-Withdrawing Groups : Compounds with acyl substituents (e.g., trifluoroacetyl in Compound 30 ) exhibit lower yields but higher thermal stability (melting points >200°C).
- Pharmacological Flexibility : Carboxamide and aryl substituents (e.g., Compound 50 ) are associated with apoptosis induction in cancer cells, suggesting the target compound may share similar mechanisms.
Purine Core Modifications
The N-9 position of the purine core is another critical site for activity modulation:
Key Observations :
- N-9 Substitution: Alkyl or aryl groups at N-9 (e.g., 4-chlorophenyl in ) improve receptor binding affinity in cannabinoid analogs. The target compound’s unsubstituted N-9 may favor interactions with polar binding pockets.
Analytical Data
While specific data for the target compound is unavailable, analogs exhibit:
Biological Activity
6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 377.448 g/mol. The compound contains a purine core linked to a piperazine moiety substituted with a cyclopropyl and pyrimidine ring, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenase (COX) and other kinases. Inhibitors of COX are significant in the treatment of inflammatory diseases and pain management.
- A study on similar compounds indicated that modifications in the piperazine and pyrimidine structures could enhance enzyme inhibitory activity .
- Anti-inflammatory Properties :
-
Anticancer Activity :
- The purine scaffold is known for its anticancer properties. Compounds derived from purines have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific role of the cyclopropyl and piperazine substituents in enhancing anticancer activity warrants further investigation.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Case Study 1 : A series of piperazine derivatives were synthesized and evaluated for their antibacterial and anti-inflammatory properties. Results indicated that modifications at the piperazine nitrogen significantly affected biological activity .
- Case Study 2 : Research on imidazo[1,2-b]pyridazine derivatives demonstrated strong inhibition of IKKbeta, an important target in cancer therapy. The structure-activity relationship (SAR) analysis revealed that specific substitutions enhanced potency .
Summary of Findings
The biological activity of this compound suggests it may serve as a versatile scaffold for developing new therapeutic agents. Its potential as an enzyme inhibitor, particularly against COX and kinases, alongside its anti-inflammatory and anticancer properties, positions it as a candidate for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
